molecular formula C6H5BrClN3O B2417397 7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one;hydrochloride CAS No. 2229265-94-3

7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one;hydrochloride

Cat. No.: B2417397
CAS No.: 2229265-94-3
M. Wt: 250.48
InChI Key: YFTMVCNNYGHWCV-UHFFFAOYSA-N
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Description

7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one;hydrochloride is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmaceutical research. The presence of both bromine and hydrochloride groups in its structure enhances its reactivity and potential for diverse chemical transformations.

Preparation Methods

The synthesis of 7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one;hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate diamines with brominated pyridine derivatives under controlled conditions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one;hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of new functional groups.

    Cyclization Reactions: The compound can participate in further cyclization reactions, forming more complex heterocyclic structures.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the imidazo[4,5-c]pyridine core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one;hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

7-bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O.ClH/c7-3-1-8-6(11)5-4(3)9-2-10-5;/h1-2H,(H,8,11)(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTMVCNNYGHWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=O)N1)NC=N2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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